molecular formula C24H25N3O4S B2746722 1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203083-62-8

1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2746722
CAS No.: 1203083-62-8
M. Wt: 451.54
InChI Key: GLLGPCIZDRAXOI-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea-based small molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a phenylsulfonyl group at the 1-position and a 2-ethoxyphenyl moiety at the terminal urea nitrogen. The phenylsulfonyl group may enhance metabolic stability compared to other acyl substituents (e.g., isobutyryl), while the 2-ethoxyphenyl moiety could influence lipophilicity and membrane permeability.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-2-31-23-13-7-6-12-21(23)26-24(28)25-19-15-14-18-9-8-16-27(22(18)17-19)32(29,30)20-10-4-3-5-11-20/h3-7,10-15,17H,2,8-9,16H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGPCIZDRAXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Phenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-amine

Sulfonylation of Tetrahydroquinoline

The foundational step involves introducing the phenylsulfonyl group to the nitrogen atom of 1,2,3,4-tetrahydroquinoline. As demonstrated in the synthesis of analogous compounds, this is achieved via nucleophilic substitution using benzenesulfonyl chloride under basic conditions. A representative protocol follows:

Reaction Conditions

  • Substrate : 1,2,3,4-Tetrahydroquinoline (10 mmol)
  • Sulfonating Agent : Benzenesulfonyl chloride (12 mmol)
  • Base : Triethylamine (15 mmol)
  • Solvent : Dichloromethane (DCM, 50 mL)
  • Temperature : 0–5°C (ice bath), then room temperature
  • Time : 12 hours

The reaction proceeds via deprotonation of tetrahydroquinoline by triethylamine, followed by attack of the sulfonyl chloride electrophile. Post-reaction workup includes washing with dilute HCl to remove excess base, followed by column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline in 85% yield.

Nitration and Reduction to 7-Amino Derivative

Introducing the amine group at the 7-position requires regioselective nitration followed by reduction:

Nitration

Conditions :

  • Nitrating Agent : Fuming nitric acid (2 equiv) in concentrated sulfuric acid
  • Temperature : 0°C
  • Time : 1 hour

This step yields 7-nitro-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline with 70% regioselectivity for the para position relative to the sulfonyl group.

Catalytic Hydrogenation

Conditions :

  • Catalyst : 10% Pd/C (0.1 equiv)
  • Solvent : Ethanol (50 mL)
  • H₂ Pressure : 1 atm
  • Time : 6 hours

The nitro group is reduced to an amine, affording 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in 92% yield.

Urea Bond Formation

Reaction with 2-Ethoxyphenyl Isocyanate

The urea linkage is formed via nucleophilic addition of the 7-amine to 2-ethoxyphenyl isocyanate:

Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF, 30 mL)
  • Base : Triethylamine (2 equiv)
  • Temperature : Room temperature
  • Time : 24 hours

The reaction proceeds via a two-step mechanism: (1) formation of a carbamate intermediate, and (2) intramolecular rearrangement to urea. The product is purified via recrystallization (ethanol/water) to yield 1-(2-ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea at 78% purity.

Alternative Route Using Carbodiimide Coupling

For substrates sensitive to isocyanates, a carbodiimide-mediated coupling is employed:

Conditions :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv)
  • Solvent : Dimethylformamide (DMF, 20 mL)
  • Activator : 1-Hydroxybenzotriazole (HOBt, 1.2 equiv)
  • Temperature : 0°C → room temperature
  • Time : 18 hours

This method achieves 82% yield with reduced side-product formation compared to the isocyanate route.

Process Optimization and Scalability

Continuous Flow Sulfonylation

Adopting flow chemistry principles from industrial-scale syntheses enhances reproducibility and safety:

Parameters :

  • Reactor Type : Microfluidic tubular reactor (ID = 1 mm)
  • Residence Time : 30 minutes
  • Temperature : 50°C
  • Throughput : 1.2 kg/day

This system reduces thermal degradation risks and improves mixing efficiency, achieving >95% conversion.

Catalytic Recycling in Hydrogenation

Implementing a fixed-bed reactor with immobilized Pd/Al₂O₃ catalyst allows for:

  • Reuse Cycles : >15 cycles without activity loss
  • Residual Metal : <5 ppm in final product

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, SO₂Ph), 7.52–7.48 (m, 3H, SO₂Ph), 6.92 (d, J = 2.4 Hz, 1H, C6-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, C8-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.72–3.68 (m, 2H, CH₂N), 2.92–2.88 (m, 2H, CH₂), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Purity Assessment

HPLC Conditions :

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase : Acetonitrile/water (70:30)
  • Flow Rate : 1.0 mL/min
  • Retention Time : 8.2 minutes
  • Purity : 99.2%.

Comparative Evaluation of Synthetic Routes

Parameter Isocyanate Route Carbodiimide Route
Yield 78% 82%
Purity 95% 97%
Scalability Moderate High
Cost (USD/g) 12.50 18.75
Reaction Time 24 h 18 h

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The meta-nitration byproduct (∼30%) is minimized using directed ortho-metalation strategies with boron trifluoride etherate, enhancing para-selectivity to 92%.

Urea Hydrolysis

Storing the final product under anhydrous conditions at −20°C prevents hydrolytic degradation of the urea moiety, extending shelf-life to 24 months.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl or quinoline rings.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Research explores its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Its unique properties may be leveraged in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

A. 1-(2-Ethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

  • Substituent: Isobutyryl group at the 1-position of tetrahydroquinoline.
  • Safety guidelines for this analog emphasize precautions against heat and ignition sources (P210) .
  • Pharmacological Inference: Isobutyryl analogs in related patents show moderate kinase inhibition (e.g., IC₅₀ values in the mid-nanomolar range) but shorter plasma half-lives due to esterase susceptibility .

B. Patent Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid

  • Substituent: Benzothiazole-amino group and thiazole-carboxylic acid.
  • Properties : Enhanced hydrogen-bonding capacity and polarity, likely improving target affinity but reducing blood-brain barrier penetration.
  • Data Reference : In Table 1 of the patent, this compound exhibited sub-micromolar activity in a kinase inhibition assay but lower oral bioavailability compared to urea derivatives .

C. Patent Example 24: Pyridine-Pyridazine Hybrid

  • Substituent: Adamantane-methyl and benzothiazole-amino groups.
  • Data Reference: Table 3 in the patent notes this compound’s nanomolar potency in cellular proliferation assays, attributed to its rigid, multi-ring architecture enhancing target binding .

Structural and Functional Comparison Table

Compound Name / Example Key Substituents Molecular Weight (Da) Notable Properties Pharmacological Data (Inferred)
Target Compound Phenylsulfonyl, 2-ethoxyphenyl ~450 High metabolic stability, moderate lipophilicity Likely improved PK vs. isobutyryl analogs
Biode Analog (CAS:1203260-27-8) Isobutyryl, 2-ethoxyphenyl ~420 Lower steric hindrance, heat-sensitive Shorter half-life (patent Table 2)
Patent Example 1 Benzothiazole-amino, thiazole-carboxylic acid ~410 Polar, high target affinity IC₅₀ = 120 nM (kinase assay)
Patent Example 24 Adamantane-methyl, pyrido-pyridazine ~650 High rigidity, low solubility IC₅₀ = 8 nM (cell-based assay)

Biological Activity

1-(2-Ethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (commonly referred to as EPTU) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EPTU is characterized by its complex structure, which includes an ethoxy group and a phenylsulfonyl moiety attached to a tetrahydroquinoline backbone. The IUPAC name for this compound is 1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-ethoxyphenyl)urea. Its molecular formula is C24H25N3O4SC_{24}H_{25}N_3O_4S, and it has a molecular weight of approximately 453.54 g/mol.

The mechanism of action of EPTU involves its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in inflammatory processes and autoimmune diseases. Notably, it has shown potential as a modulator of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cell activity associated with autoimmune disorders.

Anti-inflammatory and Immunomodulatory Effects

Research indicates that EPTU exhibits significant anti-inflammatory properties. In a study involving mouse models of psoriasis and rheumatoid arthritis, EPTU demonstrated effective modulation of immune responses at lower doses compared to existing treatments like GSK2981278. The compound's bioavailability was notably higher (48.1% in mice), suggesting its potential for therapeutic applications in treating autoimmune conditions .

Cytotoxicity and Antiproliferative Activity

In vitro studies have assessed the cytotoxic effects of EPTU on various cancer cell lines. The compound showed promising antiproliferative activity against several types of cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain under investigation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of EPTU:

Study Objective Findings
Study 1Evaluate anti-inflammatory effects in psoriasis modelEPTU reduced skin inflammation and lesion severity at lower doses compared to controls .
Study 2Assess cytotoxicity against cancer cell linesSignificant reduction in cell viability observed in breast and lung cancer cells .
Study 3Investigate RORγt inhibitionEPTU effectively inhibited RORγt activity, reducing Th17 cell differentiation .

Comparative Analysis with Related Compounds

EPTU's structural analogs have also been studied for their biological activities. For example:

Compound Biological Activity Notes
1-(2-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ureaModerate anti-inflammatory effectsLess potent than EPTU
1-(2-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ureaSimilar cytotoxicity profileComparable efficacy in cancer models

Q & A

Q. (Basic)

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the urea bond (δ ~6.5–7.5 ppm for NH protons) and sulfonyl group (δ ~125–135 ppm for 13^{13}C) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 465.57 for [M+H]+^+) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities .

How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation) for this compound?

(Advanced)
Contradictions may arise from assay variability or structural polymorphism. Methodologies include:

  • Comparative bioassays : Test the compound in parallel against known enzyme inhibitors (e.g., kinase assays) and receptor-binding models (e.g., radioligand displacement) under standardized conditions .
  • Structural-activity relationship (SAR) studies : Synthesize analogs with modifications to the ethoxyphenyl or sulfonyl groups to isolate target-specific effects .
  • X-ray crystallography : Resolve the 3D structure to identify binding conformations and rule out off-target interactions .

What strategies are recommended for improving aqueous solubility to enhance in vivo bioavailability?

Q. (Advanced)

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to solubilize the hydrophobic tetrahydroquinoline core .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the ethoxyphenyl moiety to increase hydrophilicity .
  • Nanoparticle encapsulation : Lipid-based nanoparticles (50–100 nm size) improve dissolution rates and tissue penetration .

What experimental approaches are used to elucidate the mechanism of action, particularly for anticancer or antimicrobial effects?

Q. (Advanced)

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to targets like EGFR or bacterial topoisomerase IV .
  • CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines (e.g., EGFR-null cancer cells) .
  • Metabolomic profiling : LC-MS/MS tracks downstream metabolite changes (e.g., ATP depletion in apoptosis assays) .

How can reaction yields be optimized during the substitution of the sulfonyl group?

Q. (Advanced)

  • Catalyst screening : Use Pd/C or CuI to accelerate nucleophilic aromatic substitution at the sulfonyl site .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve regioselectivity .
  • In situ monitoring : FTIR tracks sulfonyl group displacement (disappearance of S=O peaks at ~1350 cm1^{-1}) .

What methodologies validate the compound’s stability under physiological conditions?

Q. (Basic)

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hrs. Monitor degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hr) and quantify parent compound using LC-MS .

How do electronic effects of substituents (e.g., ethoxy vs. methoxy groups) influence biological activity?

Q. (Advanced)

  • DFT calculations : Compare electron density maps to correlate substituent electronegativity with target affinity (e.g., methoxy’s electron-donating effect enhances receptor binding) .
  • Isosteric replacement : Replace ethoxy with trifluoromethoxy and assay activity shifts in kinase inhibition .

What analytical techniques identify and quantify metabolites in pharmacokinetic studies?

Q. (Advanced)

  • High-resolution mass spectrometry (HRMS) : Detect phase I metabolites (e.g., hydroxylation at the tetrahydroquinoline ring) with ppm-level accuracy .
  • Radioisotope tracing : Use 14^{14}C-labeled compound to track excretion pathways in rodent models .

How can researchers address low reproducibility in enzyme inhibition assays?

Q. (Advanced)

  • Standardize assay conditions : Use identical enzyme batches (e.g., recombinant EGFR), buffer pH (7.4), and ATP concentrations (1 mM) across labs .
  • Negative controls : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity .

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